molecular formula C18H23ClO2 B1218659 1-Chloroestradiol CAS No. 95846-28-9

1-Chloroestradiol

Cat. No.: B1218659
CAS No.: 95846-28-9
M. Wt: 306.8 g/mol
InChI Key: CKBZCMHPOSSDAN-PEEYHIECSA-N
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Description

1-Chloroestradiol is a halogenated derivative of 17β-estradiol, a natural estrogen hormone. The substitution of a chlorine atom at the 1-position of the steroidal structure modifies its physicochemical and pharmacological properties. This compound is primarily used in research settings to study estrogen receptor (ER) interactions and the effects of halogenation on steroid activity .

Properties

CAS No.

95846-28-9

Molecular Formula

C18H23ClO2

Molecular Weight

306.8 g/mol

IUPAC Name

(8S,9S,13S,14S,17S)-1-chloro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23ClO2/c1-18-7-6-13-12(14(18)4-5-16(18)21)3-2-10-8-11(20)9-15(19)17(10)13/h8-9,12-14,16,20-21H,2-7H2,1H3/t12-,13+,14+,16+,18+/m1/s1

InChI Key

CKBZCMHPOSSDAN-PEEYHIECSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)Cl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)Cl

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)Cl

Synonyms

1-chloroestradiol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Estradiol Derivatives

1-Chloroestradiol belongs to a class of halogenated estradiol analogs. Below is a comparative analysis with structurally similar compounds:

Table 1: Comparison of this compound with Estradiol Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Receptor Binding Affinity (Relative to Estradiol) Applications
This compound C₁₈H₂₃ClO₂ 314.8 Cl at position 1 Likely reduced (inferred from halogenation effects) ER interaction studies, metabolic research
17β-Estradiol C₁₈H₂₄O₂ 272.4 None 100% (reference standard) Hormone therapy, research
2-Chloroestradiol C₁₈H₂₃ClO₂ 314.8 Cl at position 2 Significantly reduced (specificity tests in Table 4 ) Mechanistic studies of ER selectivity
1-Fluoroestradiol C₁₈H₂₃FO₂ 298.4 F at position 1 Moderate reduction (electronegativity impacts) PET imaging (e.g., 18F-labeled analogs)
6-Ketoestradiol C₁₈H₂₂O₃ 286.4 Ketone group at position 6 Minimal binding (structural distortion) Study of non-genomic estrogen pathways

Key Observations :

  • Positional Effects : Chlorination at position 1 (vs. 2) may lead to distinct receptor interactions due to differences in steric hindrance and electronic distribution. For example, 2-chloroestradiol shows markedly reduced ER binding compared to this compound, as demonstrated in specificity assays .
  • Halogen Type : Fluorine’s smaller atomic radius and higher electronegativity (in 1-fluoroestradiol) may preserve partial ER affinity, whereas chlorine’s bulkiness likely disrupts binding .

Pharmacokinetic and Metabolic Comparisons

  • This property is shared with other halogenated steroids like 1-fluoroestradiol .
  • Metabolic Stability : The chlorine atom may confer resistance to enzymatic degradation (e.g., CYP450-mediated oxidation), a trait observed in halogenated analogs like 6-ketoestradiol .

Limitations :

  • Structural similarity to regulated compounds (e.g., 1-testosterone ) necessitates stringent compliance with forensic and research guidelines.

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